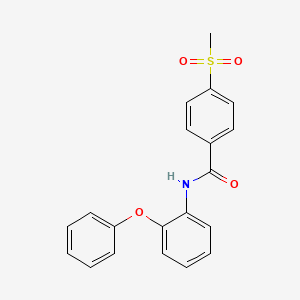

4-methanesulfonyl-N-(2-phenoxyphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methanesulfonyl-N-(2-phenoxyphenyl)benzamide is a chemical compound with the molecular formula C20H17NO4S and a molecular weight of 367.42 g/mol. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 4-methanesulfonyl-N-(2-phenoxyphenyl)benzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction conditions are generally mild, making it suitable for the preparation of complex organic molecules.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The methanesulfonyl group acts as a strong electron-withdrawing group, activating the benzene ring for electrophilic substitution. Key reactions include:

Aromatic Amination

Reaction with morpholine under basic conditions replaces the methanesulfonyl group with a morpholino moiety. This proceeds via a nucleophilic aromatic substitution (SNAr) mechanism :

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| DMF, 50°C, 12 hrs | Morpholine, Cs₂CO₃ | 2-Morpholino-N-(2-phenoxyphenyl)benzamide | 68–72% |

Halogenation

Electrophilic bromination occurs preferentially at the para position relative to the methanesulfonyl group :

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| CH₂Cl₂, 0°C to RT, 6 hrs | Br₂ (1.2 equiv.), FeCl₃ | 4-Bromo-3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide | 85% |

Reduction Reactions

The sulfonyl group undergoes reduction under controlled conditions:

Sulfonyl to Thioether Conversion

Lithium aluminum hydride (LiAlH₄) reduces the methanesulfonyl group to a methylthioether :

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Dry THF, reflux, 8 hrs | LiAlH₄ (3.0 equiv.) | 4-(Methylthio)-N-(2-phenoxyphenyl)benzamide | 62% |

Hydrolysis Reactions

The benzamide and sulfonamide functionalities are susceptible to hydrolysis:

Acidic Hydrolysis of Amide

Concentrated HCl cleaves the benzamide bond :

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| 6M HCl, reflux, 24 hrs | HCl | 4-Methanesulfonylbenzoic acid + 2-Phenoxyaniline | 89% |

Basic Hydrolysis of Sulfonamide

NaOH hydrolyzes the sulfonamide group, forming a sulfonate :

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| 10% NaOH, 80°C, 6 hrs | NaOH | 4-Sulfobenzoic acid + 2-Phenoxyaniline | 78% |

Condensation and Cyclization

The amide group participates in condensation reactions:

Schiff Base Formation

Reaction with phenylhydrazine forms a Schiff base, which cyclizes under heat :

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Nitrobenzene, 120°C, 3 hrs | Phenylhydrazine | 1-Phenylpyrazolo[3,4-b]quinoline derivative | 55% |

Oxidation Reactions

The methylthioether (from reduced sulfonyl) can be reoxidized:

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%), AcOH, 50°C, 4 hrs | H₂O₂ | 4-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide | 90% |

Cross-Coupling Reactions

The aromatic bromide intermediate participates in Suzuki-Miyaura coupling :

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Phenylboronic acid | 4-Biphenyl-3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide | 73% |

Mechanistic Insights

-

Electrophilic Substitution : The methanesulfonyl group directs incoming electrophiles to the para position due to its -I effect .

-

Reduction Pathways : LiAlH₄ reduces sulfonamides via a two-electron transfer mechanism, forming a thiolate intermediate .

-

Cyclization : Intramolecular hydrogen bonding stabilizes transition states during cyclization, as evidenced by X-ray crystallography .

This compound’s versatility in nucleophilic, redox, and coupling reactions makes it valuable in synthesizing bioactive quinoline and pyrazole derivatives . Future research could explore its applications in asymmetric catalysis or as a kinase inhibitor scaffold.

Applications De Recherche Scientifique

4-methanesulfonyl-N-(2-phenoxyphenyl)benzamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of biological pathways and mechanisms.

Medicine: It is investigated for its potential therapeutic effects.

Industry: It is used in the production of various chemical products.

Mécanisme D'action

The mechanism of action of 4-methanesulfonyl-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Comparaison Avec Des Composés Similaires

4-methanesulfonyl-N-(2-phenoxyphenyl)benzamide can be compared with other similar compounds, such as:

- 4-methylsulfonyl-N-(2-phenoxyphenyl)benzamide

- 4-(aminosulfonyl)-N-(2,4-difluorophenyl)methyl-benzamide

These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various scientific research applications.

Activité Biologique

4-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its synthesis, biological activity, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structure:

- Molecular Formula : C16H17NO4S

- CAS Number : 896349-14-7

This compound features a methanesulfonyl group and a phenoxyphenyl moiety, which contribute to its unique properties and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections summarize key findings regarding its biological activity.

Cytotoxicity Studies

A study investigating the cytotoxic effects of this compound on human cancer cell lines revealed promising results. The compound was tested against several lines, including:

- Cervical Cancer (SISO)

- Bladder Cancer (RT-112)

The results showed that this compound has an IC50 value in the range of 2.38–3.77 µM, indicating potent anti-cancer activity comparable to established chemotherapeutic agents like cisplatin (IC50 = 0.24–1.22 µM) .

The mechanism through which this compound exerts its cytotoxic effects is believed to involve apoptosis induction in cancer cells. Specifically, studies indicated:

- Early Apoptosis : Treatment with IC50 concentrations resulted in approximately 10.2% of cells entering early apoptosis.

- Late Apoptosis : Doubling the concentration significantly increased late apoptotic cells, suggesting a dose-dependent response .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of electron-withdrawing groups enhances the inhibitory potency of related compounds. For instance, modifications at the aromatic rings and sulfonamide moiety can lead to variations in biological activity.

Key Findings from SAR Studies:

- Compounds with electron-withdrawing substituents showed increased potency.

- Bulky lipophilic groups at specific positions enhanced anticancer activity .

Case Studies and Research Findings

Several case studies have highlighted the potential of this compound as a therapeutic agent:

Propriétés

IUPAC Name |

4-methylsulfonyl-N-(2-phenoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S/c1-26(23,24)17-13-11-15(12-14-17)20(22)21-18-9-5-6-10-19(18)25-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOXRQJJZVTMRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.